N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide
Description
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, a cyclohexene ring, and a sulfonyl-substituted cyclopentane carboxamide
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3S/c1-25(23,24)19(12-2-3-13-19)18(22)21-17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-6,8-9,17H,2-3,7,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQKNYIEHGKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NC2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the preparation of the cyclohexene ring with a fluorophenyl substituent. This can be achieved through a Diels-Alder reaction between a suitable diene and a fluorophenyl-substituted dienophile.
Introduction of the Sulfonyl Group: The cyclohexene intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Formation of the Carboxamide: The final step involves the coupling of the sulfonyl-substituted cyclohexene with a cyclopentane carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or KMnO₄ (potassium permanganate) for hydroxylation.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Electrophiles such as halogens (e.g., Br₂) or nitro groups (e.g., HNO₃) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide: Similar structure with a chlorine substituent instead of fluorine.
N-[4-(4-bromophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide: Similar structure with a bromine substituent.
N-[4-(4-methylphenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide: Similar structure with a methyl substituent.
Uniqueness
The presence of the fluorine atom in N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and metabolic stability compared to its chlorine, bromine, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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